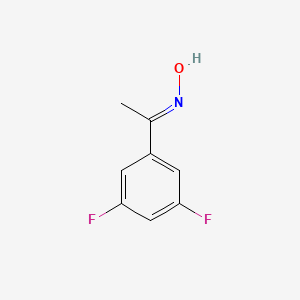

3',5'-Difluoroacetophenone oxime

Übersicht

Beschreibung

3’,5’-Difluoroacetophenone, also known as 1-(3,5-difluorophenyl)ethanone, is a fluorinated acetophenone . It has a molecular formula of C8H6F2O, an average mass of 156.129 Da, and a monoisotopic mass of 156.038666 Da .

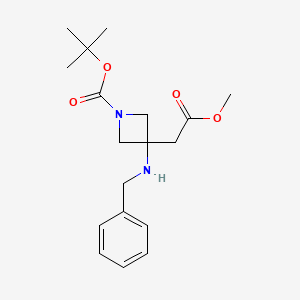

Molecular Structure Analysis

The molecular structure of 3’,5’-Difluoroacetophenone consists of a benzene ring with two fluorine atoms and an acetophenone group . The exact structure can be found in chemical databases like ChemSpider .Chemical Reactions Analysis

While specific chemical reactions involving 3’,5’-Difluoroacetophenone oxime are not available, 3’,5’-Difluoroacetophenone can be used in the synthesis of various compounds . For example, it may be used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one and 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand .Physical And Chemical Properties Analysis

3’,5’-Difluoroacetophenone has a melting point of 34-38 °C . It has a linear formula of F2C6H3COCH3 . More detailed physical and chemical properties can be found in chemical databases and safety data sheets .Wissenschaftliche Forschungsanwendungen

Fluorination Reactions and Synthesis

- It can participate in nucleophilic fluorination reactions, leading to the introduction of fluorine atoms into organic frameworks. These fluorinated compounds find applications in medicinal chemistry, agrochemicals, and materials science .

Fluorescent Probes and Imaging Agents

- The presence of fluorine atoms enhances the photophysical properties of these probes, such as brightness and photostability .

Thiazacrown Ligands and Coordination Chemistry

- These ligands play a crucial role in coordination chemistry, including metal ion extraction, catalysis, and sensing applications. The fluorinated acetophenone backbone contributes to their binding affinity .

Fluorinated Pharmaceuticals

- 3’,5’-Difluoroacetophenone can be a valuable intermediate in the synthesis of fluorinated pharmaceuticals. Medicinal chemists use it to introduce fluorine-containing fragments into drug candidates .

Organic Synthesis and Functional Group Transformations

- Organic chemists employ 3’,5’-Difluoroacetophenone as a reagent in various transformations. For instance:

Materials Science and Surface Modification

- 3’,5’-Difluoroacetophenone can be used to functionalize surfaces, such as glass, polymers, or nanoparticles. These modified surfaces exhibit altered wettability, improved adhesion, or enhanced chemical resistance .

Safety and Hazards

3’,5’-Difluoroacetophenone is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .

Wirkmechanismus

Mode of Action

The mode of action of 3’,5’-Difluoroacetophenone oxime involves a series of chemical reactions. The compound is likely to undergo the Beckmann rearrangement, a reaction of oximes that can result in either amides or nitriles, depending on the starting material . The rearrangement of the oxime to the amide is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .

Biochemical Pathways

The compound’s potential to undergo the beckmann rearrangement suggests it may influence pathways involving amides or nitriles .

Result of Action

The compound’s potential to form amides or nitriles through the Beckmann rearrangement suggests it could have diverse effects depending on the specific context of its use .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3’,5’-Difluoroacetophenone oxime . For instance, the Beckmann rearrangement typically requires heat and an acidic environment .

Eigenschaften

IUPAC Name |

(NE)-N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(11-12)6-2-7(9)4-8(10)3-6/h2-4,12H,1H3/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLANPVRYDYBVJT-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671863 | |

| Record name | N-[(1E)-1-(3,5-Difluorophenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Difluoroacetophenone oxime | |

CAS RN |

149773-89-7 | |

| Record name | N-[(1E)-1-(3,5-Difluorophenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)

![4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032294.png)

![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)

![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032299.png)